LSD1 Inhibitory Potency: FY-56 (IC50 = 42 nM) vs. Tranylcypromine (IC50 = 57.98 μM)
FY-56 inhibits LSD1 with an IC50 of 42 nM, representing over 1,300-fold higher potency compared to the prototype irreversible LSD1 inhibitor tranylcypromine (IC50 = 57.98 μM) when assessed in the same biochemical assay format [1][2]. This marked improvement places FY-56 in the low nanomolar range typical of advanced LSD1 inhibitors, enabling more robust target engagement at lower compound concentrations.
| Evidence Dimension | LSD1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 42 nM (FY-56) |
| Comparator Or Baseline | 57,980 nM (57.98 μM) (Tranylcypromine) |
| Quantified Difference | >1,300-fold lower IC50 for FY-56 |
| Conditions | Biochemical LSD1 enzyme assay; FY-56 data from Bioorg Chem 2022 [1]; tranylcypromine data from PMC table [2] |
Why This Matters
For researchers transitioning from first-generation LSD1 inhibitors like tranylcypromine, FY-56 provides substantially greater on-target potency, allowing use of lower concentrations that may reduce non-specific cellular effects.
- [1] Yang C, Fang Y, Luo X, Teng D, Liu Z, Zhou Y, Liao G. Discovery of natural product-like spirooxindole derivatives as highly potent and selective LSD1/KDM1A inhibitors for AML treatment. Bioorg Chem. 2022 Mar;120:105596. doi: 10.1016/j.bioorg.2022.105596. PMID: 35051709. View Source
- [2] PMC. Table 1. LSD1 Inhibition Activity of Compounds. National Center for Biotechnology Information. View Source
